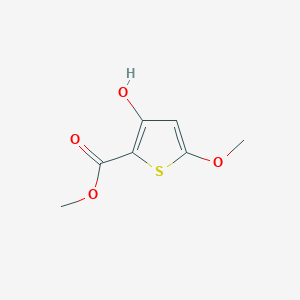

Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate

説明

クロラムフェニコールコハク酸ナトリウムは、クロラムフェニコールの水分散性誘導体であり、当初、ストレプトマイセス・ベネズエラエという細菌から単離された広域スペクトル抗生物質です。 この化合物は、他の抗生物質が効果がないか禁忌である重症細菌感染症の治療に主に使用されます . クロラムフェニコールコハク酸ナトリウムは、特に静脈内投与が可能なことから、急性および重症感染症に適しています .

2. 製法

合成経路および反応条件: クロラムフェニコールコハク酸ナトリウムの合成には、クロラムフェニコールとコハク酸無水物のエステル化反応が含まれます。 この反応は、ピリジンなどの有機アミンを触媒として用い、アセトンなどの溶媒中で行われるのが一般的です . コハク酸無水物とクロラムフェニコールのモル比は、1:1.2に維持され、反応は特定の温度と時間において制御され、高収率と高純度が保証されます .

工業生産方法: 工業規模では、クロラムフェニコールコハク酸ナトリウムの製造は、同様の原理に基づいて行われますが、より大規模です。このプロセスには、制御された条件下でエステル化反応が行われる大型反応器の使用が含まれます。 その後、製品は所望の純度レベルにまで精製されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of chloramphenicol succinate sodium involves the esterification of chloramphenicol with succinic anhydride. The reaction is typically catalyzed by an organic amine such as pyridine and carried out in a solvent like acetone . The molar ratio of succinic anhydride to chloramphenicol is maintained at 1:1.2, and the reaction is controlled at specific temperatures and times to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the preparation of chloramphenicol succinate sodium follows similar principles but on a larger scale. The process involves the use of large reactors where the esterification reaction is carried out under controlled conditions. The product is then refined to achieve the desired purity levels .

化学反応の分析

反応の種類: クロラムフェニコールコハク酸ナトリウムは、加水分解、還元、置換などのさまざまな化学反応を起こします。

一般的な試薬と条件:

加水分解: 水溶液中で、クロラムフェニコールコハク酸ナトリウムは加水分解されて、クロラムフェニコールとコハク酸を放出します.

主要な生成物:

加水分解: クロラムフェニコールとコハク酸.

還元: アミノクロラムフェニコール.

4. 科学研究への応用

クロラムフェニコールコハク酸ナトリウムは、科学研究において幅広い用途があります:

科学的研究の応用

Medicinal Chemistry

Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. This compound may act against various pathogens due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

- Anticancer Properties : Preliminary research suggests that this compound could inhibit cancer cell proliferation. Its mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, potentially by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory processes.

Material Science

In material science, this compound is explored for its role in developing advanced materials:

- Organic Semiconductors : Due to its electronic properties, this compound is being studied as a building block for organic semiconductors used in electronic devices such as OLEDs (Organic Light Emitting Diodes) and solar cells.

- Polymers and Coatings : The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Its functional groups allow for further modifications to tailor material characteristics for specific applications.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Organic Electronics

Research conducted at a leading university focused on the application of this compound in organic photovoltaic cells. The study revealed that incorporating this compound into the active layer significantly improved the efficiency of energy conversion compared to traditional materials, highlighting its potential in renewable energy technologies.

作用機序

クロラムフェニコールコハク酸ナトリウムは、体内での加水分解によって活性型であるクロラムフェニコールに変換されるプロドラッグです . クロラムフェニコールは、細菌のリボソームの50Sサブユニットに結合することによって効果を発揮し、タンパク質合成を阻害します . この作用は、細菌の増殖と増殖を防ぎ、効果的な静菌剤となります . 分子標的には、50Sリボソームサブユニットの23S rRNA中の残基A2451とA2452が含まれます .

類似化合物:

クロラムフェニコール: 親化合物であり、水溶性が低く、主に経口剤および外用剤として使用されます.

クロラムフェニコールパルミテート: 経口懸濁液で使用される脂溶性エステル.

チアムフェニコール: 作用機序が似ていますが、活性スペクトルが異なる誘導体.

独自性: クロラムフェニコールコハク酸ナトリウムは、水溶性であるため、静脈内投与に適しているという点で独自性があります。 この特性により、迅速かつ効果的な抗生物質作用が必要とされる重症感染症に使用することができます .

類似化合物との比較

Chloramphenicol: The parent compound, which is less water-soluble and primarily used in oral and topical formulations.

Chloramphenicol palmitate: A lipid-soluble ester used in oral suspensions.

Thiamphenicol: A derivative with a similar mechanism of action but a different spectrum of activity.

Uniqueness: Chloramphenicol succinate sodium is unique due to its water solubility, making it suitable for intravenous administration. This property allows it to be used in severe infections where rapid and effective antibiotic action is required .

生物活性

Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate is a thiophene-based compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of both hydroxyl and methoxy groups attached to a thiophene ring. This combination enhances its reactivity and biological activity compared to similar compounds.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 3-hydroxythiophene-2-carboxylate | Lacks methoxy group | Exhibits different solubility and reactivity |

| Methyl 3-methoxythiophene-2-carboxylate | Lacks hydroxyl group | Different biological activity profile |

| 5-Methoxy-3-thiophenecarboxylic acid | No methyl ester | Acidic properties suitable for different reactions |

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

- Antimicrobial Properties : Preliminary studies indicate that it may inhibit the growth of certain bacteria, including mycobacteria, suggesting its potential as an antimicrobial agent .

- Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines, making it a candidate for further cancer research .

Pharmacological Effects

This compound has been studied for its pharmacological properties, which include:

- Inhibition of Mycobacterial Growth : In vitro studies have demonstrated that this compound can inhibit the growth of non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb) at specific concentrations .

- Antioxidative Properties : The presence of hydroxyl and methoxy groups enhances the compound's ability to act as an antioxidant, stabilizing free radicals and reducing oxidative stress in cells .

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of this compound against various strains of mycobacteria. Results showed that it exhibited significant inhibitory activity, particularly against Mycobacterium abscessus and Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

- Antiproliferative Activity : In another investigation, the compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were found to be in the low micromolar range (approximately 1.2–4.4 µM), indicating potent antiproliferative effects .

特性

IUPAC Name |

methyl 3-hydroxy-5-methoxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-10-5-3-4(8)6(12-5)7(9)11-2/h3,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVGLUKLEKSZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(S1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384585 | |

| Record name | Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19813-55-9 | |

| Record name | Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。